N-Despropyl rotigotine sulfate is a significant metabolite of rotigotine, a non-ergolinic dopamine agonist used primarily in the treatment of Parkinson's disease and Restless Legs Syndrome. Rotigotine itself is delivered as a transdermal patch, allowing for steady systemic exposure and minimizing the first-pass metabolism typically associated with oral medications. N-Despropyl rotigotine sulfate is one of the primary metabolites formed during the metabolism of rotigotine, representing a crucial aspect of its pharmacological profile.
N-Despropyl rotigotine sulfate is derived from rotigotine, which is synthesized and marketed under the brand name Neupro. It is produced through metabolic processes involving various cytochrome P450 enzymes and sulfotransferases in the human body, leading to its formation primarily from the parent compound rotigotine.
N-Despropyl rotigotine sulfate falls under the category of pharmaceutical metabolites. It is classified as a dopamine agonist due to its action on dopamine receptors, particularly D2 and D3 receptors, contributing to its therapeutic effects in neurodegenerative disorders.
The synthesis of N-despropyl rotigotine sulfate occurs through metabolic pathways after the administration of rotigotine. The primary method involves N-dealkylation, where the propyl group of rotigotine is removed, followed by sulfation, which attaches a sulfate group to form N-despropyl rotigotine sulfate.
The metabolic conversion involves several enzymatic reactions:
These reactions predominantly occur in the liver, with subsequent excretion primarily via urine.
The molecular formula for N-despropyl rotigotine sulfate is , with a molecular weight of approximately 353.45 g/mol. The structure features a naphthalene core similar to that of its parent compound but lacks the propyl side chain.
Key structural data include:
N-despropyl rotigotine sulfate can participate in various biochemical reactions:
The metabolic pathways are complex and involve multiple enzyme systems:
Pharmacokinetic studies indicate that N-despropyl rotigotine sulfate represents about 14% to 20% of the metabolites excreted in urine following administration of rotigotine .
These properties suggest that N-despropyl rotigotine sulfate can effectively penetrate biological membranes while maintaining sufficient solubility for pharmacological activity.
N-despropyl rotigotine sulfate serves primarily as a marker for assessing the metabolism and pharmacokinetics of rotigotine in clinical settings. Understanding its formation and activity helps researchers evaluate:
Research into this metabolite may also provide insights into developing new therapeutic agents targeting dopamine receptors while minimizing side effects associated with traditional treatments.
N-Despropyl rotigotine sulfate is a phase II metabolite of the dopamine agonist rotigotine, formed via sequential N-dealkylation and sulfation. Its molecular formula is C₁₆H₁₉NO₄S₂ (molecular weight: 353.46 g/mol), distinguishing it from the parent compound (C₁₉H₂₅NOS, 315.48 g/mol) by the loss of a propyl group and addition of a sulfate moiety [4] [8]. The core structure retains the original tetralin backbone of rotigotine, with sulfation occurring at the phenolic oxygen (C5-OH position) (Figure 1) [1] [6].
Stereochemical Integrity: The metabolite preserves the critical (S)-configuration at the C6 chiral center of rotigotine, a necessity for dopamine receptor recognition. This configuration remains stable during metabolic transformation due to the absence of enzymatic pathways that invert stereochemistry at this site [1] [3]. The sulfate group introduces a tetrahedral geometry that increases molecular rigidity compared to unconjugated rotigotine.
Compound | Core Structure | Active Sites |
---|---|---|
Rotigotine | Tetralin | C5-OH, C6-amine, Thiophene ethyl |
N-Despropyl Rotigotine | Tetralin | C5-OH, Secondary amine |
N-Despropyl Sulfate | Tetralin | C5-OSO₃⁻, Secondary amine |
Solubility: The sulfate conjugation dramatically enhances hydrophilicity. While rotigotine (log P: 4.9) is highly lipophilic, N-despropyl rotigotine sulfate exhibits water solubility >50 mg/mL, facilitating renal excretion [6] [8]. This property contrasts sharply with the parent drug, which relies on transdermal delivery due to poor aqueous solubility [1].
Stability: The sulfate ester bond is susceptible to enzymatic hydrolysis by sulfatases in the gut microbiota and liver, though it remains stable in plasma (t₁/₂ > 24 hours at pH 7.4) [6]. Acidic conditions (pH <2) accelerate hydrolysis, generating the free phenolic metabolite [5].
Partition Coefficients: Experimental log D₇.₄ values highlight the metabolic shift:
Property | Rotigotine | N-Despropyl Rotigotine Sulfate |
---|---|---|
Molecular Weight | 315.48 g/mol | 353.46 g/mol |
log P (Octanol/Water) | 4.9 | -1.4 |
Water Solubility | <0.1 mg/mL | >50 mg/mL |
pKa (Phenolic OH) | 9.8 | N/A (sulfated) |
Plasma Stability (t₁/₂) | >48 hours | >24 hours |
Structural Differences: N-Despropyl rotigotine sulfate lacks the N-propyl chain of rotigotine and features a sulfate group instead of a free phenol. These modifications reduce its molecular weight by 18.5% compared to the parent but increase polarity by 450% [4] [8].
Pharmacological Activity: While rotigotine exhibits high affinity for dopamine receptors (D1-D5; Kᵢ = 0.5–13 nM), N-despropyl rotigotine sulfate shows >1,000-fold reduced binding. This inactivation is attributed to:
Metabolic Context: This metabolite is one of >10 identified rotigotine biotransformation products. Key comparative features include:
Metabolite | Molecular Weight | Relative Abundance | Receptor Activity |
---|---|---|---|
Rotigotine (parent) | 315.48 g/mol | 100% (reference) | D1-D5 agonist |
N-Despropyl rotigotine | 257.36 g/mol | 15-22% | Weak partial agonist |
N-Despropyl sulfate | 353.46 g/mol | 18-25% | Inactive |
Rotigotine glucuronide | 491.54 g/mol | 35-45% | Inactive |
N-Desthienylethyl sulfate | 311.42 g/mol | 8-12% | Inactive |
Chemical Synthesis: N-Despropyl rotigotine sulfate is produced via:
Enzymatic Synthesis: Recombinant sulfotransferases (SULT1A1/A3) catalyze the transfer of sulfate from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-despropyl rotigotine. This method mirrors in vivo metabolism but has lower yield (60-70%) than chemical synthesis [1].
Radiolabeling Strategies:
Analytical Confirmation: Synthetic and radiolabeled batches are validated using:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1